molecular formula C15H24O B13708346 1-(tert-Butoxy)-4-pentylbenzene

1-(tert-Butoxy)-4-pentylbenzene

Cat. No.: B13708346
M. Wt: 220.35 g/mol
InChI Key: PPNAAWXBDIADQV-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-pentylbenzene is an organic compound characterized by a tert-butoxy group attached to a benzene ring, which is further substituted with a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-pentylphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-4-pentylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol and other oxidation products.

    Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the benzene ring.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products:

    Oxidation: tert-Butyl alcohol and corresponding carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(tert-Butoxy)-4-pentylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-4-pentylbenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxy radicals, which can participate in radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

    tert-Butylbenzene: Lacks the pentyl chain, making it less hydrophobic.

    4-tert-Butylphenol: Contains a hydroxyl group instead of a pentyl chain, affecting its reactivity.

    tert-Butyl toluene: Similar structure but with a methyl group instead of a pentyl chain.

Uniqueness: 1-(tert-Butoxy)-4-pentylbenzene is unique due to the presence of both a tert-butoxy group and a pentyl chain, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-4-pentylbenzene

InChI

InChI=1S/C15H24O/c1-5-6-7-8-13-9-11-14(12-10-13)16-15(2,3)4/h9-12H,5-8H2,1-4H3

InChI Key

PPNAAWXBDIADQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(C)(C)C

Origin of Product

United States

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